molecular formula C16H14O3 B14406155 9(10H)-Anthracenone, 2,3-dimethoxy- CAS No. 87567-79-1

9(10H)-Anthracenone, 2,3-dimethoxy-

Cat. No.: B14406155
CAS No.: 87567-79-1
M. Wt: 254.28 g/mol
InChI Key: UNXGFVIUSVRWCC-UHFFFAOYSA-N
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Description

9(10H)-Anthracenone, 2,3-dimethoxy- is an organic compound with the molecular formula C16H14O3 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two methoxy groups attached to the anthracenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Anthracenone, 2,3-dimethoxy- typically involves the methoxylation of anthracenone derivatives. One common method starts with the reaction of anthracenone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy groups at the 2 and 3 positions. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 9(10H)-Anthracenone, 2,3-dimethoxy- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

9(10H)-Anthracenone, 2,3-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce anthracenols.

Scientific Research Applications

9(10H)-Anthracenone, 2,3-dimethoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9(10H)-Anthracenone, 2,3-dimethoxy- involves its interaction with various molecular targets and pathways. The methoxy groups and the anthracenone core play a crucial role in its chemical reactivity and biological activity. The compound can interact with cellular components, leading to oxidative stress or modulation of enzyme activity, which can result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzoic acid: Shares the methoxy groups but has a different core structure.

    3-Acetoxy-2-methylbenzoic acid: Similar in having methoxy groups but differs in the presence of an acetoxy group and a methyl group.

Uniqueness

9(10H)-Anthracenone, 2,3-dimethoxy- is unique due to its anthracenone core, which imparts distinct chemical properties and reactivity compared to other methoxy-substituted aromatic compounds. Its structure allows for diverse chemical modifications and applications in various fields of research.

Properties

CAS No.

87567-79-1

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

2,3-dimethoxy-10H-anthracen-9-one

InChI

InChI=1S/C16H14O3/c1-18-14-8-11-7-10-5-3-4-6-12(10)16(17)13(11)9-15(14)19-2/h3-6,8-9H,7H2,1-2H3

InChI Key

UNXGFVIUSVRWCC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=CC=CC=C3C2=O)OC

Origin of Product

United States

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